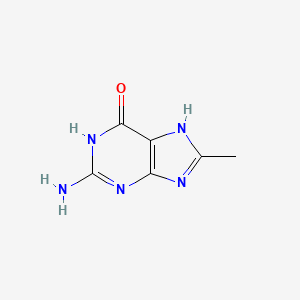

8-Methylguanine

説明

Overview of 8-Methylguanine as a Modified Nucleobase

This compound (8-meGua) is a modified form of the purine (B94841) nucleobase guanine (B1146940). ontosight.ai It is characterized by the presence of a methyl group at the C8 position of the guanine ring. ontosight.ai This compound can be formed in DNA through the action of methyl radicals or certain genotoxic agents. nih.govnih.gov For instance, it has been detected in vitro in DNA treated with methyl radicals generated from the oxidation of methylhydrazine and 1,2-dimethylhydrazine. nih.govnih.gov Furthermore, in vivo formation has been observed in the DNA of rats administered 1,2-dimethylhydrazine. nih.gov As a derivative of a fundamental component of DNA, its presence represents a form of DNA damage. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H8N5O |

| Molecular Weight | 165.16 g/mol |

| Melting Point | 280-300°C |

| Solubility | Low in water; soluble in DMSO and ethanol |

| CAS Registry Number | 23662-75-1 |

Data sourced from Ontosight.ai. ontosight.ai

Significance in Genomic Integrity and Mutagenesis

The formation of this compound within a DNA sequence constitutes a DNA adduct, a segment of DNA bound to a cancer-causing chemical. nih.govoup.com Such adducts can disrupt the normal functioning of DNA and are a significant threat to genomic integrity. researchgate.net this compound is specifically classified as a miscoding lesion. nih.gov This means that during DNA replication, its presence can lead to the incorrect incorporation of nucleotide bases into the newly synthesized DNA strand.

Research using primer extension assays has demonstrated that this compound can cause G to C and G to T transversions, as well as deletions in vitro. nih.gov These types of mutations, if not repaired, can alter the genetic code, potentially leading to non-functional proteins or dysregulation of cellular processes, which are hallmarks of mutagenesis. oup.compnas.org The mutagenic potential of such alkylated bases underscores their importance in the study of carcinogenesis. pnas.org The presence of this compound forces the guanine base into a syn conformation, which can stabilize alternative DNA structures like Z-DNA, but also contributes to its mispairing properties during replication. acs.orgoup.com

Structure

3D Structure

特性

IUPAC Name |

2-amino-8-methyl-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-2-8-3-4(9-2)10-6(7)11-5(3)12/h1H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMEMUXTWZGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178334 | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23662-75-1 | |

| Record name | 8-Methylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023662751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Origin of 8 Methylguanine

Mechanisms of Formation

The formation of 8-methylguanine is attributed to several distinct mechanisms, including the action of environmental mutagens, byproducts of normal cellular processes, and the activity of specific enzymes on certain substrates.

Environmental agents with carcinogenic properties are known to cause DNA alkylation, which involves the addition of an alkyl group to DNA bases. nih.gov This process can result in the formation of various DNA adducts, including this compound. nih.gov For instance, studies have demonstrated that 8-MeG can be produced in vitro in DNA by methyl radicals generated from the oxidation of 1,2-dimethylhydrazine. nih.gov Furthermore, in vivo evidence has been provided by the detection of 8-MeG in the DNA isolated from the liver and colon of rats that were administered 1,2-dimethylhydrazine, confirming that environmental mutagens can lead to the formation of this specific guanine (B1146940) modification. nih.gov Alkylating agents are a well-established class of environmental factors that cause DNA damage and cancer-causing mutations in the colon. nih.gov

Cellular metabolism, while essential for life, can also generate byproducts that are capable of modifying DNA. biorxiv.org One such key metabolite is S-adenosyl methionine (SAM), which serves as the primary methyl group donor in numerous biological reactions. mdpi.com While crucial for processes like epigenetic regulation, SAM can also non-enzymatically react with DNA, leading to the creation of mutagenic adducts. mdpi.com This non-enzymatic methylation can occur at various positions on DNA bases. Although the N7 position of guanine is the most frequent site of methylation by SAM, other methylated products can also be formed. mdpi.com The interplay between cellular metabolism and DNA damage is a critical area of research, with metabolic pathways influencing both the generation of DNA-damaging agents and the repair of the resulting lesions. mdpi.com

Specific enzymatic reactions can generate methyl radicals, which are highly reactive species capable of alkylating DNA. A notable example is the oxidation of methylhydrazine catalyzed by the enzyme horseradish peroxidase in the presence of hydrogen peroxide (H2O2) or ferricyanide. nih.gov This reaction leads to a high yield of methyl radicals. nih.gov When this reaction occurs in the presence of calf thymus DNA, both 7-methylguanine (B141273) and this compound are formed. nih.gov The identity of the methyl radicals has been confirmed through spin-trapping experiments. nih.gov The structure of this compound produced in this enzymatic system was verified using high-pressure liquid chromatography (HPLC), UV absorbance, and mass spectrometry. nih.gov This finding was significant as it was the first report of this compound formation in an enzymatic system and suggested a role for carbon-centered radicals as DNA-alkylating agents. nih.gov

Byproducts of Cellular Metabolism

Distinction from Other Guanine Modifications

This compound is one of several modifications that can occur on the guanine base. It is important to distinguish it from other well-studied guanine adducts, such as O6-methylguanine, 7-methylguanine, and 8-oxoguanine, as they differ in their formation, structure, and biological consequences.

| Modification | Position of Modification | Primary Formation Mechanism | Key Biological Characteristic |

| This compound (8-MeG) | C8 position | Reaction with methyl radicals. nih.govnih.gov | Can stabilize Z-DNA conformation. oup.com |

| O6-Methylguanine (O6-MeG) | O6 position | Alkylation by N-nitroso compounds. wikipedia.org | Highly mutagenic, causing G:C to A:T transitions. nih.govpnas.org |

| 7-Methylguanine (7-MeG) | N7 position | Non-enzymatic reaction of S-adenosyl methionine (SAM) with DNA; reaction with alkylating agents. mdpi.com | Most abundant methylation product, can lead to depurination. nih.gov |

| 8-Oxoguanine (8-oxoG) | C8 position (oxidation) | Oxidative damage by reactive oxygen species (ROS). acs.orgmdpi.com | Highly mutagenic, can mispair with adenine (B156593). oup.com |

O6-methylguanine (O6-MeG) is considered a primary mutagenic lesion resulting from alkylation damage. nih.gov It is formed by alkylating agents, including environmental carcinogens and endogenous sources, and directly causes G→A transition mutations. nih.govpnas.org Its persistence in tissues has been linked to tumorigenicity. nih.gov

7-methylguanine (7-MeG) is the most common methylation adduct, often formed by the reaction of agents like methyl methanesulfonate (B1217627) (MMS) or N-methyl-N-nitrosourea (MNNG) with DNA. nih.gov The N7 atom of guanine is the most chemically vulnerable site for electrophilic attack. nih.gov While not strongly mutagenic itself, methylation at the N7 position destabilizes the glycosidic bond, which can lead to depurination and the formation of mutagenic abasic sites.

8-oxoguanine (8-oxoG) , also known as 7,8-dihydro-8-oxoguanine, is a major product of DNA oxidation caused by reactive oxygen species (ROS). mdpi.com The guanine base is more susceptible to oxidation than other DNA bases. mdpi.com This lesion is highly mutagenic because it can mispair with adenine during DNA replication, leading to G:C to T:A transversions. oup.com

In contrast to these, This compound involves the addition of a methyl group to the C8 carbon of the guanine ring. This modification has been shown to have a tendency to increase the thermal stability of G-quadruplex structures when substituted for guanines that adopt a syn glycosidic conformation. nih.gov

Molecular Interactions and Structural Consequences of 8 Methylguanine

Impact on DNA Structure and Conformation

The presence of 8-Methylguanine within a DNA sequence induces notable changes in its three-dimensional structure. The methyl group at the C8 position creates steric hindrance that favors the syn glycosyl bond conformation, a key characteristic of Z-DNA and certain positions within G-quadruplexes. oup.commdpi.com

This compound is a potent stabilizer of the Z-DNA conformation, a left-handed double helix that is structurally distinct from the more common B-DNA. oup.comkyoto-u.ac.jp This stabilization allows for the study of Z-DNA under physiological salt conditions, which is otherwise challenging to achieve. oup.comrcsb.org

The incorporation of this compound into DNA sequences markedly stabilizes the Z-conformation, even at low salt concentrations. nih.govoup.com This stabilizing effect is attributed to the methyl group at the C8 position, which favors the syn conformation of the guanine (B1146940) base, a prerequisite for Z-DNA formation. oup.comkyoto-u.ac.jp The presence of 8-methyl-2'-deoxyguanosine (m8G) in a hexamer sequence like d(CGC[m8G]CG)2 allows it to adopt a Z-structure under physiological salt conditions. nih.govoup.com The stabilization of the Z-conformation by m8G has been estimated to be at least -0.8 kcal/mol in free energy (ΔG) relative to the unmodified DNA sequence. nih.govoup.com

Studies have also shown that 8-methylguanosine (B3263120) (m8rG), the ribonucleoside counterpart, is an even more powerful Z-DNA stabilizer than m8G. acs.orgnih.gov The enhanced stability is thought to be due to a reduction in the entropic penalty that occurs when hydrophilic groups are introduced into solvent-exposed regions. acs.orgnih.gov The incorporation of m8rG can induce Z-DNA formation even in the absence of NaCl. acs.orgnih.gov

The stability of the Z-conformation is further enhanced by increasing the number of m8G substitutions within the oligonucleotide. nih.govoup.com

Table 1: Effect of this compound on Z-DNA Stability

| Modification | Effect on Z-DNA Stability | Key Findings | References |

|---|---|---|---|

| Single 8-methyl-2'-deoxyguanosine (m8G) | Significant stabilization | Stabilizes Z-form by at least -0.8 kcal/mol (ΔG). nih.govoup.com | nih.gov, oup.com |

| Multiple 8-methyl-2'-deoxyguanosine (m8G) | Increased stabilization | Stability increases with the number of m8G units. nih.govoup.com | nih.gov, oup.com |

| 8-methylguanosine (m8rG) | Dramatic stabilization | More effective than m8G; can induce Z-form without salt. acs.orgnih.gov | acs.org, nih.gov |

The introduction of this compound significantly facilitates the transition from the right-handed B-DNA conformation to the left-handed Z-DNA conformation. nih.govtandfonline.com This is primarily because the methyl group at the C8 position sterically favors the syn glycosidic bond orientation, which is a hallmark of guanine residues in Z-DNA. oup.commdpi.com By reducing the energetic barrier for this conformational change, this compound lowers the salt concentration required to induce the B-Z transition. mdpi.comresearchgate.net

For instance, the modification of a single guanosine (B1672433) to 8-methylguanosine in a d(CG)3 hexamer can decrease the required NaCl concentration for the transition from 2.6 M to just 30 mM. mdpi.com The midpoint NaCl concentration for the B-Z transition of various m8G-containing oligomers is a key parameter used to quantify this effect. nih.govoup.com The hexamer d(CGC[m8G]CG)2, for example, displays a Z-DNA characteristic circular dichroism (CD) spectrum under physiological salt conditions. nih.govoup.com

The stabilizing effect of this compound on Z-DNA is influenced by both the sequence context and the position of the modification within the oligonucleotide. nih.govtandfonline.com

Research indicates that the placement of 8-methyl-2'-deoxyguanosine (m8G) or 8-methylguanosine (m8rG) at the center of a d(CG)n or d(GC)n oligomer is most effective in promoting the B-to-Z transition and stabilizing the Z-DNA structure. tandfonline.comnih.gov The stabilizing effect diminishes as the modified base is moved further from the center of the oligonucleotide. tandfonline.comnih.gov Solvation free energy calculations support these findings, suggesting that a central m8G contributes to a more favorable hydration structure for the Z-DNA conformation. tandfonline.com

The sequence itself also plays a critical role. For example, GC hexamers have a higher midpoint for the B-Z transition than CG hexamers, indicating that the GpC step is more stable in the B-DNA form due to better base stacking interactions. kyoto-u.ac.jp

Furthermore, the stabilizing effect of m8G can be counteracted by the incorporation of bases that disfavor the syn conformation, such as adenine (B156593) or thymine (B56734), in non-alternating purine-pyrimidine sequences. nih.govoup.com However, the potent stabilizing effect of m8G can overcome the destabilizing effect of a T-A base pair in a d(CGCGCGCG)2 sequence, allowing it to adopt a Z-conformation at a remarkably low salt concentration of 120 mM when two m8G residues are incorporated into each strand. oup.com

Table 2: Positional and Sequence Effects of this compound on Z-DNA

| Factor | Observation | Reference |

|---|---|---|

| Position of m8G | Central position is most effective for Z-DNA stabilization. | tandfonline.com, nih.gov |

| Sequence Context (CG vs. GC) | GC hexamers have a higher midpoint for B-Z transition than CG hexamers. | kyoto-u.ac.jp |

| Non-alternating Sequences | Incorporation of A or T can destabilize the Z-form. | nih.gov, oup.com |

| m8G with T-A pairs | Sufficient m8G can induce Z-form even with imperfect alternating sequences. | oup.com |

In this specific sequence, the molecule adopts a novel left-handed Z4-B2-Z4 structure. nih.gov The flanking regions with D-sugars form a Z-DNA conformation, while the central part with L-sugars assumes a B-DNA conformation, which is the mirror image of the right-handed B-DNA. nih.gov The methylation of guanine at the C8 position is crucial in this process, as it strongly favors the syn conformation, facilitating the formation of the Z-DNA portions. nih.gov The stereoregular version of this oligonucleotide, containing only D-nucleotides, remains in a right-handed B-DNA helix under the same conditions. nih.gov

This demonstrates that subtle chemical modifications, like guanine methylation, can work in concert with changes in sugar configuration to dictate the global helical sense of a DNA molecule, even generating complex left-handed structures at low salt concentrations. nih.govnih.gov

This compound also influences the structure and stability of G-quadruplexes, which are four-stranded structures formed in guanine-rich regions of DNA. The effect of substituting a guanine with 8-methyl-2'-deoxyguanosine (m8G) is dependent on the position of the substitution and the original glycosidic conformation of the guanine in the G-tetrad core. nih.gov

Since the methyl group at the C8 position favors a syn conformation, substituting an m8G for a guanine that is already in a syn conformation within an antiparallel G-quadruplex tends to stabilize the structure. researchgate.netnih.gov This substitution reduces the energetic penalty for the base to adopt the required conformation for folding. nih.gov Conversely, if m8G replaces a guanine that needs to be in an anti conformation, it can destabilize the quadruplex due to the energetic cost of forcing the modified base from its preferred syn to an anti conformation. researchgate.net

In tetramolecular parallel G-quadruplexes, where all guanines are typically in the anti conformation, the effects of m8G substitution can be more complex. nih.gov However, in some cases, the presence of m8G can lead to the formation of unusual quadruplex structures containing all-syn tetrads. nih.gov Furthermore, placing an m8G at the 5'-end of a sequence has been shown to accelerate the formation of tetramolecular parallel quadruplexes by 15-fold or more compared to the unmodified oligonucleotide. nih.gov This makes this compound a useful tool for modulating the kinetics and stability of G-quadruplex structures. nih.govnih.gov

Effects on G-Quadruplex Structures

Impact on Structure and Stability of Tetramolecular G-Quadruplexes

The substitution of guanine with this compound (in the form of 8-methyl-2'-deoxyguanosine, m⁸dG) within guanine-rich oligonucleotides has a marked impact on the structure and thermal stability of the resulting tetramolecular G-quadruplexes. The methyl group at the C8 position sterically favors the syn conformation of the nucleobase. nih.gov In antiparallel G-quadruplexes, where a mix of syn and anti conformations is typical, substituting m⁸G at positions that naturally adopt a syn conformation can enhance the structure's stability. pdbj.orgresearchgate.net Conversely, forcing this modification into a position that requires an anti conformation can be destabilizing. nih.govresearchgate.net

In studies on tetramolecular parallel G-quadruplexes formed by sequences like d(TGGGT) and d(TGGGGT), the introduction of m⁸dG can lead to the formation of unusual quadruplex structures. nih.gov For instance, certain placements can result in the assembly of G-tetrads where all four modified guanosines adopt a syn conformation, a deviation from the typical all-anti arrangement in parallel quadruplexes. nih.govoup.com

The effect on thermal stability, often measured by the melting temperature (T₁/₂), is highly dependent on the position of the modification. Research on d(TGGGGT) analogues shows that placing a single m⁸dG at the 5'-end of the guanine run results in an increased T₁/₂, indicating improved thermal stability compared to the unmodified sequence. oup.com However, placing the modification at the second guanine position does not significantly alter the structural stability. oup.com

Table 1: Effect of 8-Methyl-2'-deoxyguanosine (M) Position on the Thermal Stability of Tetramolecular Quadruplexes

| Oligonucleotide Sequence | Modification Position | Apparent Melting Temperature (T₁/₂) | Change in Stability vs. Unmodified |

| d(TGGGT) | Unmodified | 48.5°C | N/A |

| d(TM GGT) | G1 | 54.5°C | Increased |

| d(TGM GT) | G2 | 48.0°C | Unchanged |

| d(TGGM T) | G3 | 49.5°C | Slightly Increased |

| d(TGGGGT) | Unmodified | 65.0°C | N/A |

| d(TM GGGT) | G1 | 70.0°C | Increased |

| d(TGM GGT) | G2 | 65.0°C | Unchanged |

Data compiled from studies on tetramolecular quadruplexes. oup.com T₁/₂ values are approximate and depend on specific experimental conditions.

Acceleration of Quadruplex Formation Kinetics

Beyond altering the final structure and its stability, the presence of this compound can dramatically influence the kinetics of G-quadruplex formation. The modification has been shown to act as a powerful accelerator for the assembly of tetramolecular parallel quadruplexes. nih.gov

This acceleration is most pronounced when the 8-methyl-2'-deoxyguanosine residue is located at the 5'-end of the guanine-rich sequence. nih.gov In this position, the modified nucleoside was found to accelerate the formation of the quadruplex by 15-fold or more compared to the corresponding unmodified oligonucleotide. nih.gov This kinetic enhancement makes this compound a valuable tool for applications where rapid and stable formation of parallel quadruplexes is desired. nih.gov The stabilization of the syn conformation by the methyl group is believed to reduce the energetic penalty and conformational searching required for the individual strands to associate into the quadruplex structure. nih.govpdbj.org

Base Pairing Fidelity and Misincorporation

Detailed scientific information regarding the specific base pairing fidelity, misincorporation patterns, and mutagenic potential of this compound during DNA replication is not extensively covered in the available research literature, which primarily focuses on other guanine adducts like 8-oxoguanine and O⁶-methylguanine.

Mutagenic Potential in Replication

While some sources note that this compound can be formed by genotoxic agents and may have mutagenic effects, specific data on its miscoding frequency and the types of mutations it induces during DNA replication are not detailed in the provided search results. nih.govontosight.ai

Polymerase Interactions with this compound Lesions

The specific interactions between various DNA polymerases and this compound lesions, including the efficiency of bypass and the kinetic parameters of nucleotide insertion, are not sufficiently detailed in the available scientific literature from the search results to provide a comprehensive analysis. Research in this area has predominantly centered on lesions such as 8-oxoguanine and O⁶-methylguanine. nih.govnih.govresearchgate.net

Dna Repair Mechanisms Associated with 8 Methylguanine

O6-Methylguanine-DNA Methyltransferase (MGMT)

O6-Methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine DNA alkyltransferase (AGT), is a crucial DNA repair protein that defends the genome against the mutagenic effects of alkylating agents. imrpress.commdpi.com These agents can add alkyl groups to DNA bases, with the O6 position of guanine (B1146940) being a particularly vulnerable site for modification. unimedizin-mainz.de The resulting O6-methylguanine (O6-MeG) lesion is highly mutagenic and carcinogenic because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired. caymanchem.comresearchgate.net MGMT expression levels are a critical factor in determining cellular resistance to alkylating chemotherapeutic drugs. unimedizin-mainz.deresearchgate.net

The repair mechanism employed by MGMT is a direct and stoichiometric transfer of the alkyl group from the damaged guanine base to one of its own cysteine residues. mdpi.commybiosource.com This process is often termed a "suicide" mechanism because each MGMT molecule is irreversibly inactivated after a single repair event. mdpi.comcaymanchem.com

The core of the MGMT repair action involves the direct transfer of the methyl group from the O6 position of guanine to a specific, highly conserved cysteine residue within the MGMT protein's active site (Cys-145 in human MGMT). nih.govcaymanchem.com This transfer occurs via an SN2 mechanism and restores the guanine base to its normal structure within the DNA helix. wikipedia.org The methyl group forms a stable thioether linkage with the cysteine residue. This covalent modification of the protein leads to its ubiquitination and subsequent degradation by the proteasome. unimedizin-mainz.de Because the protein is not regenerated, the cell's capacity to repair O6-alkylguanine adducts is directly dependent on the rate of synthesis of new MGMT molecules. unimedizin-mainz.de

The primary function of MGMT in repairing O6-alkylguanine lesions is a major factor in the resistance of cancer cells to certain types of chemotherapy. imrpress.com Alkylating agents, such as temozolomide (B1682018) and the chloroethylnitrosoureas (e.g., carmustine), are used in cancer therapy to induce cytotoxic DNA lesions. mdpi.comunimedizin-mainz.de The therapeutic efficacy of these drugs is largely dependent on the formation of O6-alkylguanine adducts, which, if unrepaired, lead to DNA double-strand breaks and trigger cell death (apoptosis). unimedizin-mainz.de

High levels of MGMT expression in tumor cells can efficiently remove these adducts, thereby negating the cytotoxic effects of the chemotherapy and leading to treatment failure. unimedizin-mainz.deresearchgate.net Consequently, the MGMT status of a tumor is a significant predictive biomarker for the response to alkylating agent therapy. imrpress.comradiopaedia.org Tumors with low MGMT activity are more likely to respond to these treatments. nih.gov

| MGMT Status | Effect on Alkylating Agent Chemotherapy | Prognostic Implication |

|---|---|---|

| High Expression / Unmethylated Promoter | Efficient repair of O6-alkylguanine adducts, leading to drug resistance. unimedizin-mainz.de | Poor prognosis and reduced treatment efficacy. radiopaedia.org |

| Low Expression / Methylated Promoter | Inefficient repair, allowing cytotoxic lesions to persist. nih.gov | Favorable prognosis and increased sensitivity to treatment. radiopaedia.orgnih.gov |

The expression of the MGMT gene is tightly regulated, primarily at the transcriptional level. Unlike some DNA repair genes that are induced by DNA damage, human MGMT expression is generally not upregulated in response to treatment with alkylating agents or ionizing radiation. unimedizin-mainz.de Instead, its basal expression level is a key determinant of a cell's repair capacity.

The most significant mechanism controlling MGMT expression in human tumors is the epigenetic silencing of its promoter region. unimedizin-mainz.deresearchgate.net The MGMT promoter contains a CpG island, which is a region with a high frequency of cytosine-guanine dinucleotides. caymanchem.com Hypermethylation of the cytosine bases within this CpG island is strongly associated with the transcriptional silencing of the MGMT gene and a corresponding loss of MGMT protein expression. researchgate.netnih.gov

This epigenetic inactivation is a common event in various cancers, including approximately 40% of glioblastomas and many colorectal tumors. unimedizin-mainz.deresearchgate.net The methylation status of the MGMT promoter is a powerful clinical marker; patients whose tumors have a methylated MGMT promoter have a better response to alkylating agents and improved survival rates. imrpress.comunimedizin-mainz.deradiopaedia.org

The methylation of the MGMT CpG island is linked to changes in chromatin structure that repress gene transcription. Methylation of DNA serves as a binding site for methyl-CpG-binding domain proteins, which in turn recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes. This leads to the deacetylation of histones, resulting in a more condensed chromatin structure (heterochromatin) around the gene's transcription start site. caymanchem.com This compact state prevents transcription factors, such as SP1 which is a key determinant of basal MGMT expression, from accessing the promoter and initiating transcription, thus effectively silencing the gene. unimedizin-mainz.decaymanchem.com

| Regulatory Mechanism | Description | Effect on MGMT Expression |

|---|---|---|

| CpG Island Methylation | Hypermethylation of the cytosine bases in the promoter's CpG island. researchgate.netnih.gov | Transcriptional silencing and loss of protein expression. unimedizin-mainz.de |

| Histone Modification | Deacetylation of histones leading to a condensed chromatin state (heterochromatin). caymanchem.com | Repression of transcription by limiting access of transcription factors. caymanchem.com |

Regulation of MGMT Expression

microRNA Regulation

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level, typically by binding to messenger RNAs (mRNAs) and inhibiting their translation into proteins or inducing their degradation. frontiersin.orgwikipedia.org This regulatory function extends to the DNA damage response, where miRNAs can modulate the expression of key repair enzymes, thereby influencing cellular repair capacity and sensitivity to DNA damaging agents. frontiersin.orgresearchgate.net

While no specific miRNAs have been identified as direct regulators of 8-Methylguanine repair, research has shown that miRNAs play a significant role in modulating the core enzymes of the repair pathways involved in processing alkylated and oxidized bases. For example, the expression of O(6)-methylguanine-DNA methyltransferase (MGMT), a critical enzyme for repairing the O6-methylguanine lesion, is regulated by several miRNAs, including miR-142-3p. nih.gov Furthermore, key enzymes in the BER pathway are also subject to miRNA control. Studies have identified miR-1248 as a regulator of human 8-oxoguanine DNA glycosylase 1 (hOGG1); inhibition of miR-1248 was shown to restore hOGG1 expression levels in human astrocytes. nih.govresearchgate.netresearchgate.net Another microRNA, miR-33, has been found to downregulate OGG1, leading to increased accumulation of its substrate lesion. ahajournals.org These findings underscore a layer of regulatory control over DNA repair pathways that could potentially influence the processing of various lesions, including this compound.

Base Excision Repair (BER) Pathway and Related Enzymes

The Base Excision Repair (BER) pathway is the primary cellular defense against small, non-helix-distorting base lesions that arise from oxidation, deamination, and alkylation. aacrjournals.org The process is initiated by a DNA glycosylase, an enzyme that recognizes and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the base and creating an apurinic/apyrimidinic (AP) site. ebi.ac.uk This AP site is then further processed by other enzymes, including an AP endonuclease, a DNA polymerase, and a DNA ligase, to restore the correct nucleotide and seal the DNA backbone. pnas.org

Alkyladenine-DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG), is a key monofunctional DNA glycosylase in the BER pathway. ebi.ac.ukmaayanlab.cloud AAG is characterized by its broad substrate specificity, enabling it to recognize and remove a diverse array of damaged purines. pnas.orgoup.com Its well-established substrates include alkylated bases such as 3-methyladenine (B1666300) (3-meA) and 7-methylguanine (B141273) (7-meG), deaminated purines like hypoxanthine, and certain exocyclic adducts. maayanlab.cloudoup.comnih.gov The enzyme functions by flipping the damaged nucleotide out of the DNA helix and into its active site for cleavage. maayanlab.cloud While AAG is crucial for repairing bases damaged by alkylating agents, its specific activity on the this compound lesion is not extensively detailed in published research. However, its known ability to excise other forms of methylguanine, such as 3-methylguanine, highlights its central role in responding to purine (B94841) alkylation damage. oup.com

Human 8-oxoguanine DNA glycosylase 1 (hOGG1) is a bifunctional DNA glycosylase that plays a critical role in the BER pathway by specifically targeting oxidative DNA damage. portlandpress.com Its primary substrate is 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common lesions resulting from reactive oxygen species (ROS). oup.commdpi.com The 8-oxoG lesion is highly mutagenic because it can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversion mutations. oup.com hOGG1 recognizes 8-oxoG, particularly when paired with cytosine, and removes the damaged base. portlandpress.commdpi.comembopress.org Following base removal, hOGG1 also possesses a weak lyase activity that can cleave the DNA backbone at the resulting AP site. portlandpress.com Despite the similarity in nomenclature between 8-oxoguanine and this compound, they are distinct chemical lesions—one arising from oxidation and the other from alkylation. The available scientific literature indicates that hOGG1 is highly specific for 8-oxoG and related oxidative lesions, and it is not reported to process the alkylated base this compound. mdpi.comembopress.orgnih.gov

| Enzyme | Primary Substrates | Reported Activity on this compound |

|---|---|---|

| Alkyladenine-DNA Glycosylase (AAG/MPG) | 3-methyladenine, 7-methylguanine, 3-methylguanine, Hypoxanthine, 1,N6-ethenoadenine. maayanlab.cloudoup.comnih.gov | Not explicitly documented in available research. |

| Human 8-oxoguanine DNA glycosylase 1 (hOGG1) | 7,8-dihydro-8-oxoguanine (8-oxoG), Formamidopyrimidines (FaPy). oup.comembopress.org | No reported activity. |

Alkyladenine-DNA Glycosylase (AAG/MPG)

Mismatch Repair (MMR) Pathway

The Mismatch Repair (MMR) system is essential for maintaining genomic fidelity. Its primary function is to correct nucleotide misincorporations and small insertions or deletions that occur during DNA replication and escape the proofreading activity of DNA polymerases. scirp.organnualreviews.org In addition to this canonical role, the MMR pathway is also involved in the cellular response to certain types of DNA damage, including lesions caused by alkylating agents. aacrjournals.orgnih.gov The process is initiated by the recognition of a mismatch by MutS protein complexes (MutSα or MutSβ), which then recruit MutL complexes to mediate the excision of the error-containing segment on the newly synthesized strand. nih.gov

A critical role of the MMR system in response to DNA alkylation damage is exemplified by its processing of O6-methylguanine (O6-meG), a different isomer of methylguanine. When O6-meG persists in the DNA template strand, it can mispair with thymine during replication. The MMR system recognizes this O6-meG:T mismatch but, because its repair activity is directed to the newly synthesized strand, it removes the correctly incorporated thymine. scirp.orgnih.gov The subsequent repair synthesis, using the damaged template, re-inserts thymine, thereby re-creating the mismatch and initiating a "futile repair cycle". scirp.orgnih.gov These repeated cycles of excision and resynthesis can lead to the formation of persistent single-strand gaps, which can collapse replication forks during the next S-phase, generating lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death). scirp.orgaacrjournals.org This mechanism of MMR-dependent cytotoxicity is a well-established consequence of O6-meG damage. nih.gov However, a similar futile cycle mechanism initiated by this compound has not been described in the scientific literature.

Futile Cycle and Apoptosis Induction

Crosstalk Between DNA Repair Pathways

The repair of DNA lesions is a highly coordinated process that often involves the interplay of multiple repair pathways to ensure genomic integrity. While the primary repair mechanisms for some DNA adducts are well-defined, the concept of "crosstalk" between these pathways becomes crucial, especially when a primary pathway is overwhelmed, deficient, or when the lesion itself presents a substrate for multiple systems. In the context of this compound (8-meG), direct evidence for pathway crosstalk in human cells is not extensively documented. However, by examining the repair of 8-meG in other organisms and drawing parallels with the repair of structurally similar guanine adducts, a potential model for this interplay can be proposed.

The primary pathway for the removal of many alkylated bases is Base Excision Repair (BER). Research has shown that in Escherichia coli, the 3-methyladenine DNA glycosylase II, also known as AlkA, is capable of excising 8-meG, thereby initiating the BER pathway. nih.gov The efficiency of this excision by AlkA is influenced by the base paired opposite the lesion, with the highest activity observed when adenine or thymine is the opposing base. nih.gov Interestingly, the human homolog, methylpurine DNA glycosylase (MPG), does not appear to excise 8-meG, suggesting a divergence in the initial recognition and repair of this specific lesion between bacteria and humans. nih.gov

This lack of efficient initiation of BER for 8-meG by the primary human DNA glycosylase for alkylated bases raises the possibility of other pathways being involved in its repair. The concept of crosstalk suggests that if a lesion is not efficiently handled by its designated primary pathway, other repair systems such as Nucleotide Excision Repair (NER) or Mismatch Repair (MMR) may be recruited.

Evidence for such crosstalk is abundant for other guanine adducts. For instance, in the case of O⁶-methylguanine (O⁶-meG), which is primarily repaired by the direct reversal enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), a futile cycle of MMR can be initiated if the lesion persists through DNA replication. elifesciences.orgbiorxiv.org This interaction between MGMT-mediated direct repair and MMR highlights how one pathway's inefficiency can trigger another's activity. Furthermore, studies on O⁶-alkylguanine lesions have shown that alkyltransferase-like (ATL) proteins can bind to these adducts and subsequently recruit the NER machinery, providing a clear example of crosstalk between direct reversal/binding and NER. pnas.org

Similarly, the repair of the oxidative lesion 8-oxoguanine (8-oxoG) involves cooperation between BER and NER. nih.gov While 8-oxoG is a classic substrate for the BER glycosylase OGG1, NER proteins have also been implicated in its removal, particularly in certain contexts. nih.govcureffi.org

Given these precedents, it is plausible to hypothesize a model for the crosstalk in the repair of this compound in human cells. If the BER pathway is not efficiently initiated due to the lack of recognition by MPG, 8-meG may persist in the DNA. This persistence could lead to the involvement of other pathways:

Nucleotide Excision Repair (NER): Although 8-meG is not a bulky, helix-distorting lesion typically handled by NER, the presence of an adduct at the C8 position can alter the local DNA structure. nih.gov It is conceivable that NER proteins could recognize this altered conformation, especially if the lesion leads to transcriptional stalling, thereby initiating transcription-coupled NER (TC-NER). The involvement of NER has been observed for other "non-bulky" lesions, supporting this hypothesis. nih.govsigmaaldrich.com

Mismatch Repair (MMR): If 8-meG persists through DNA replication, it may lead to mispairing. The MMR system, which recognizes and corrects base-base mismatches and small insertions/deletions, could potentially recognize a mismatch containing 8-meG. This could trigger MMR activity, although it might also lead to futile repair cycles and eventual cell death if the original lesion is not removed, as seen with O⁶-meG.

This hypothetical interplay underscores the robustness of the DNA repair machinery, where overlapping specificities and pathway coordination provide a safety net to handle a wide array of DNA damage.

Table of Interacting DNA Repair Pathways and Key Protein Factors

| Interacting Pathways | Key Protein Factors (Examples) | Role in Crosstalk for Alkylated/Oxidized Guanine Adducts |

| BER & MMR | MPG, MLH1, MSH2, MSH6 | MMR can process lesions like O⁶-meG if not repaired by direct reversal or BER, sometimes leading to futile cycles. elifesciences.orgbiorxiv.orgbohrium.com |

| Direct Reversal & NER | MGMT, ATL proteins, XPC, XPA | ATL proteins bind to O⁶-alkylguanine and recruit the NER machinery for excision. pnas.orgmdpi.com |

| BER & NER | OGG1, XPC, CSA, CSB | NER proteins can assist in or provide an alternative pathway for the removal of oxidative lesions like 8-oxoG. nih.govsigmaaldrich.com |

Biological Consequences and Pathological Implications of 8 Methylguanine

Mutagenesis and Genotoxicity

8-Methylguanine (8-MeG) is a methylated DNA base adduct that can arise from exposure to certain alkylating agents. While the primary focus of mutagenicity studies has often been on O6-methylguanine, this compound also contributes to the genotoxic burden of a cell. The formation of such adducts can interfere with the normal processes of DNA replication and transcription, potentially leading to cell death, mutations, and genomic instability. www.gov.uk The genotoxicity of a compound refers to its ability to damage the genetic material within a cell, and this damage can be a precursor to mutations if not properly repaired. www.gov.uk

The presence of O6-methylguanine in the DNA template is a well-established cause of G:C to A:T transition mutations. atdbio.comfrontiersin.org This occurs because the methylated guanine (B1146940) base can mispair with thymine (B56734) instead of cytosine during DNA replication. frontiersin.org If this mismatch is not corrected by the cell's DNA repair machinery, a subsequent round of replication will result in the original G:C base pair being replaced by an A:T pair. atdbio.com This type of point mutation is frequently observed in key cancer-related genes. aacrjournals.orgnih.gov While N(7)-methylguanine is not considered mutagenic, the O(6)-methylated form is highly mutagenic due to its altered hydrogen bonding properties. atdbio.com

The accumulation of DNA lesions, including methylated guanines, contributes to genomic instability. www.gov.ukfrontiersin.org This instability can manifest as an increased rate of mutations, chromosomal aberrations, and other genetic alterations that are hallmarks of cancer. www.gov.ukmdpi.com The failure to properly repair DNA damage, such as that caused by alkylating agents, can lead to a state of genomic instability that drives the progression of neurodegenerative diseases and cancer. frontiersin.orgmdpi.com The DNA damage response (DDR) is a network of pathways that cells use to detect and repair DNA lesions; however, if these pathways are overwhelmed or dysfunctional, genomic integrity is compromised. mdpi.com

G:C → A:T Transition Mutations

Role in Carcinogenesis

The formation of this compound and other DNA adducts is implicated in the process of carcinogenesis. frontiersin.orgpnas.org Alkylating agents, which can lead to the formation of these adducts, are known carcinogens. nih.gov The resulting mutations from unrepaired DNA damage can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell growth and tumor formation. frontiersin.orgnih.gov

Mutations in critical genes like the H-ras oncogene and the TP53 tumor suppressor gene are frequently observed in various cancers. The G:C to A:T transition mutation, often linked to O6-methylguanine, is a common alteration found in the TP53 gene in many human tumors, including colorectal cancer. aacrjournals.orgnih.gov Inactivation of the O6-methylguanine-DNA methyltransferase (MGMT) repair enzyme, often through promoter hypermethylation, is associated with an increased frequency of these mutations in TP53 and the K-ras oncogene. aacrjournals.orgnih.govnih.gov Studies have shown a synergistic relationship between TP53 mutations and activated H-RAS in promoting tumor progression. mdpi.com

Table 1: this compound and its Association with Gene Mutations in Cancer

| Gene | Type of Gene | Common Mutation Associated with Methylguanine Adducts | Implication in Cancer |

|---|---|---|---|

| TP53 | Tumor Suppressor | G:C → A:T transitions | Loss of function, leading to impaired cell cycle control and apoptosis. ompj.orgfrontiersin.org |

| H-ras | Oncogene | Activating mutations | Constitutive activation of signaling pathways promoting cell proliferation. mdpi.com |

| K-ras | Oncogene | G to A transition mutations | Activation of pathways involved in cell growth and survival. nih.govdntb.gov.ua |

Glioblastoma: In glioblastoma, the most aggressive type of brain tumor, the methylation status of the MGMT promoter is a critical biomarker. frontiersin.orgoup.com Tumors with a methylated MGMT promoter have lower levels of the MGMT protein and are therefore more sensitive to treatment with alkylating agents like temozolomide (B1682018). nih.govnih.gov This is because the reduced DNA repair capacity allows the cytotoxic effects of the chemotherapy to be more effective. frontiersin.org Conversely, high expression of MGMT in glioblastoma is associated with resistance to these drugs. spandidos-publications.com

Oral Cancer: Aberrant DNA methylation, including the silencing of the MGMT gene, is an early event in oral carcinogenesis. nih.govmdpi.com This epigenetic change can be detected in saliva and oral rinse samples, suggesting its potential as a biomarker for early detection. mdpi.comopendentistryjournal.com The methylation status of genes like MGMT has been found to be altered in oral squamous cell carcinoma (OSCC) and can contribute to uncontrolled cell growth. mdpi.com

Colorectal Carcinoma: O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation is found in about 30-40% of metastatic colorectal cancers. researchgate.net This epigenetic silencing of MGMT is associated with G:C to A:T mutations in the K-ras gene. frontiersin.orgnih.gov The loss of MGMT expression is considered an early event in the development of a subset of colorectal cancers. frontiersin.orgoup.com

Table 2: Role of MGMT Methylation in Different Cancers

| Cancer Type | Significance of MGMT Methylation | Associated Genetic Alterations |

|---|---|---|

| Glioblastoma | Predictive of response to alkylating agent chemotherapy. nih.gov | Associated with G:C→A:T mutations in the TP53 gene. frontiersin.org |

| Oral Cancer | Early event in carcinogenesis, potential biomarker for early detection. nih.gov | Silencing of tumor suppressor genes. mdpi.com |

| Colorectal Carcinoma | Found in a significant subset of tumors, associated with a specific mutator phenotype. researchgate.netnih.gov | Associated with G to A mutations in the K-ras gene. nih.gov |

Research Methodologies and Analytical Approaches for 8 Methylguanine

Detection and Quantification in Biological Systems

Accurately detecting and quantifying 8-methylguanine in biological samples is fundamental to understanding its role in DNA damage and repair. Researchers employ a range of highly sensitive techniques to identify this adduct in complex biological matrices.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govnih.gov In this method, DNA is first hydrolyzed to its constituent bases. These bases are then separated by HPLC and can be detected using various methods, including UV absorbance and mass spectrometry, which confirm the structure of this compound. nih.gov The identity of the isolated adduct is often confirmed by comparing its retention time and spectral properties to that of a synthetic this compound standard. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of DNA adducts like this compound. nih.govsemanticscholar.org This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. semanticscholar.orgchromatographyonline.com By using isotope-dilution LC-MS/MS, researchers can achieve very low detection limits, enabling the measurement of global DNA methylation from minute amounts of DNA. nih.gov This approach is crucial for studying the low levels of this compound that may be present in biological tissues. nih.govsemanticscholar.org

| Parameter | HPLC with UV/MS Detection | LC-MS/MS |

| Principle | Separation by HPLC, detection by UV absorbance and mass spectrometry. nih.gov | Combines HPLC separation with tandem mass spectrometry for detection and quantification. semanticscholar.org |

| Sample Preparation | DNA hydrolysis to constituent bases. nih.gov | DNA hydrolysis, often with online solid-phase extraction. nih.gov |

| Key Findings | Confirmed the structure of this compound in enzymatic systems and in DNA from rats treated with 1,2-dimethylhydrazine. nih.govnih.gov | Enables highly sensitive and selective quantification of methylated nucleobases in various biological samples, including lung tissue and dried blood spots. nih.govsemanticscholar.org |

| Advantages | Provides structural confirmation. nih.gov | High sensitivity and selectivity, requires very small sample amounts. nih.govsemanticscholar.orgchromatographyonline.com |

Immunological assays provide a powerful alternative for the detection of modified bases like this compound. These methods utilize antibodies that specifically recognize and bind to the target adduct. nih.gov For instance, monoclonal antibodies have been developed that can detect various guanosine (B1672433) derivatives, including this compound, through competitive enzyme-linked immunosorbent assays (ELISA). nih.gov

Immunoaffinity chromatography is another immunological technique where an antibody specific to the adduct of interest is used to isolate it from a complex mixture, such as a DNA hydrolysate. nih.govoup.com The purified adduct can then be quantified using a sensitive method like HPLC with electrochemical detection or ELISA. nih.govoup.com While these methods are highly sensitive, the potential for cross-reactivity with other structurally similar molecules is a factor that requires careful consideration and validation. nih.gov

| Assay Type | Principle | Application for this compound | Key Considerations |

| Competitive ELISA | An antibody specific to the target adduct competes with the sample adduct for binding to a limited number of sites. The signal is inversely proportional to the amount of adduct in the sample. nih.gov | Monoclonal antibodies have been shown to cross-react with this compound, indicating the potential for its detection. nih.gov | Antibody specificity is crucial; cross-reactivity with other guanosine derivatives can occur. nih.gov |

| Immunoaffinity Chromatography | An antibody is immobilized on a solid support to capture the target adduct from a solution, allowing for its purification. nih.govoup.com | Can be used to isolate this compound from DNA hydrolysates prior to quantification by other methods like HPLC or ELISA. nih.gov | The efficiency of capture and elution, as well as antibody cross-reactivity, can influence the accuracy of quantification. nih.gov |

To understand the distribution of DNA adducts across the genome, researchers have developed specialized sequencing techniques. While a method specifically named "8-MeG-seq" is not prominently described, the principles of techniques like O6-MeG-seq for O6-methylguanine offer a blueprint for how such a method could be developed for this compound. nih.govoup.combiorxiv.org

O6-MeG-seq is an immunoprecipitation- and polymerase-stalling-based method that maps O6-methylguanine adducts at single-nucleotide resolution. nih.govoup.com This technique involves shearing the genomic DNA, using an antibody to immunoprecipitate the DNA fragments containing the specific adduct, and then using a DNA polymerase that stalls at the site of the adduct during DNA synthesis. biorxiv.orgbiorxiv.org The location of these stalled polymerase products is then identified through sequencing, providing a genome-wide map of the adduct's distribution. nih.govbiorxiv.org This approach has revealed that the formation and repair of O6-methylguanine can be influenced by sequence context and genomic features. nih.gov

Immunological Assays (e.g., Immunoprecipitation-based methods)

In Vitro Studies and Model Systems

In vitro studies and the use of model systems are indispensable for dissecting the molecular mechanisms by which this compound affects DNA structure and function. These controlled experimental setups allow for detailed biochemical and biophysical characterization.

The chemical synthesis of oligonucleotides containing this compound at specific positions is a fundamental prerequisite for many in vitro studies. kyoto-u.ac.jpoup.comnih.govoup.com The introduction of a methyl group at the C8 position of guanine (B1146940) is often achieved through a free radical methylation method. oup.com These synthetic oligonucleotides serve as model DNA substrates to investigate the structural and thermodynamic consequences of this modification. oup.comnih.govoup.com Studies using these modified oligonucleotides have demonstrated that the presence of this compound can significantly stabilize the Z-DNA conformation, even under physiological salt conditions. oup.comnih.govoup.com

| Research Focus | Experimental Approach | Key Findings |

| Structural Impact | Synthesis of oligonucleotides with this compound and analysis by techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR). kyoto-u.ac.jpnih.gov | This compound strongly stabilizes the Z-DNA conformation. The positioning of this compound within a sequence influences its Z-DNA stabilizing effect. kyoto-u.ac.jpoup.comnih.gov |

| Thermodynamic Properties | Investigating the B-Z transition of this compound-containing oligonucleotides at varying salt concentrations. oup.comnih.gov | The presence of this compound in d(CGC[m8G]CG)2 stabilizes the Z form by at least -0.8 kcal/mol compared to the unmodified sequence. oup.comnih.gov |

DNA polymerase stalling assays are in vitro experiments designed to assess how a specific DNA lesion, such as this compound, affects the progression of DNA polymerases during replication. ucl.ac.uknih.gov In these assays, a DNA template containing the lesion at a defined position is used with a DNA polymerase and primers. ucl.ac.uk The ability of the polymerase to synthesize past the lesion is monitored, often by analyzing the size of the resulting DNA products on a gel. ucl.ac.ukoup.com

While specific data on DNA polymerase stalling directly at this compound is less common in the provided context, the general principle is well-established for other DNA adducts. nih.govoup.comfrontiersin.org For example, studies have shown that while some small lesions like O6-methylguanine can be bypassed by RNA polymerase II, larger modifications can cause it to stall. nih.govpnas.org The efficiency of bypass or the degree of stalling provides critical insights into the mutagenic and cytotoxic potential of a DNA lesion. oup.comfrontiersin.org The development of an in vitro DNA replication stalling assay for lesions like 3-methylcytosine (B1195936) involved creating specific oligonucleotide templates containing the lesion. ucl.ac.uk A similar approach could be readily applied to investigate the interaction of various DNA polymerases with this compound.

Structural Elucidation Techniques (e.g., NMR, X-ray Crystallography, Circular Dichroism)

The three-dimensional structure and conformational dynamics of this compound (m⁸G), particularly when incorporated into nucleic acid structures, are investigated using a suite of powerful biophysical techniques. These methods provide detailed insights at the atomic level, revealing the profound effects of this modification on DNA and RNA structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the solution-state structure of m⁸G-containing oligonucleotides. oup.com 1D and 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and TOCSY (Total Correlation Spectroscopy), are used to assign proton and other nuclear resonances and to measure through-space and through-bond connectivities. mdpi.comoup.comnih.gov A key finding from NMR studies is the definitive demonstration that the introduction of m⁸G into a DNA duplex strongly favors the syn conformation for the guanine base. oup.com This is evidenced by strong NOE cross-peaks between the H1' proton of the deoxyribose sugar and the H8 proton (or in this case, the 8-methyl group protons) of the guanine base. oup.commdpi.com This syn conformation is a hallmark of left-handed Z-DNA, and NMR has been instrumental in confirming that oligonucleotides like d(CGC[m⁸G]CG)₂ adopt a Z-DNA structure even under physiological salt conditions. oup.com Furthermore, NMR can monitor the B-to-Z DNA transition, a dynamic process influenced by temperature and salt concentration. oup.com For instance, exchangeable proton NMR spectra in H₂O can reveal the presence of Watson-Crick base pairing through the observation of imino proton resonances, confirming the integrity of the duplex in the Z-form. oup.com

Circular Dichroism (CD) Spectroscopy is a rapid and sensitive method for assessing the secondary structure of nucleic acids in solution. tandfonline.com It measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral arrangement of the molecule. B-form DNA and Z-form DNA, having opposite helical twists, produce distinct and nearly mirror-image CD spectra. tandfonline.com Typically, B-DNA shows a positive band around 260-280 nm and a negative band around 245 nm. In contrast, Z-DNA is characterized by a negative band near 290 nm and a positive band around 260 nm. tandfonline.com Researchers have extensively used CD spectroscopy to monitor the B-to-Z transition of DNA oligomers containing m⁸G. oup.comtandfonline.com These studies consistently show that the incorporation of m⁸G significantly lowers the salt concentration required to induce the Z-conformation, effectively stabilizing the Z-form under physiological conditions. oup.comtandfonline.com By tracking the changes in the CD signal as a function of salt concentration or temperature, a transition midpoint can be determined, providing a quantitative measure of the stabilizing effect of the m⁸G modification. mdpi.comtandfonline.com

| Technique | Primary Application for this compound Research | Key Findings |

|---|---|---|

| NMR Spectroscopy | Determining solution structure, conformation of glycosidic bond, and monitoring B-Z transition. oup.comoup.com | Confirms the syn conformation of m⁸G in DNA, a key feature of Z-DNA. oup.com Allows detailed structural analysis of m⁸G-containing oligonucleotides in solution. mdpi.com |

| X-ray Crystallography | Providing high-resolution atomic structure of m⁸G-containing oligonucleotides in the solid state. anton-paar.compdbj.org | Offers precise coordinates and geometric parameters, validating the Z-DNA structure induced by m⁸G. oup.comresearchgate.net |

| Circular Dichroism (CD) | Rapidly assessing secondary structure (B-form vs. Z-form) and stability. mdpi.comtandfonline.com | Demonstrates that m⁸G is a potent inducer of the Z-DNA conformation, significantly lowering the energy barrier for the B-to-Z transition. oup.comtandfonline.com |

Cellular and Animal Models

Cell Line Studies (e.g., Glioblastoma-derived cell lines)

Research into the cellular effects of guanine alkylation often utilizes cancer-derived cell lines, with a particular focus on glioblastoma multiforme (GBM). Cell lines such as U87, U251, U373, T98G, and LN18 are frequently employed in these studies. aacrjournals.orgnih.gov A central area of investigation in these cell lines is the expression and activity of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). frontiersin.orgunimedizin-mainz.de MGMT specifically removes alkyl groups from the O⁶ position of guanine, thereby mitigating the cytotoxic effects of alkylating agents used in chemotherapy, such as temozolomide (B1682018). frontiersin.org

While these studies primarily focus on O⁶-methylguanine, the established experimental systems using glioblastoma cell lines are directly relevant for investigating the cellular processing of this compound. The response of these cell lines to DNA damage, the activity of various DNA repair pathways, and the ultimate cellular fate (e.g., apoptosis, cell cycle arrest) can be assessed. For example, researchers have used these cell lines to demonstrate an inverse relationship between MGMT protein expression and the invasive potential of glioblastoma cells. aacrjournals.org Studies have also explored the epigenetic regulation of the MGMT gene itself, using techniques like pyrosequencing and methylation-specific PCR in U251 and U373 cell lines to correlate promoter methylation with gene silencing. nih.gov Such established models would be invaluable for determining if this compound is recognized by cellular DNA repair machinery, if it impacts gene expression, and whether it exhibits cytotoxic or pro-invasive properties.

| Glioblastoma Cell Line | Common Application in Guanine Alkylation Research | Reported MGMT Status Example |

|---|---|---|

| U87 | Used as a model for low/undetectable MGMT expression; often transfected to create MGMT-expressing variants (U87/MGMT) for comparative studies. aacrjournals.org | Undetectable protein expression in empty vector-transfected line (U87/EV). aacrjournals.org |

| U251 | Model for studying MGMT promoter methylation and gene silencing. nih.gov | Undetectable MGMT protein expression. aacrjournals.org High promoter methylation observed. nih.gov |

| T98G | Represents a cell line with high, constitutive MGMT expression. aacrjournals.org | High MGMT protein expression. aacrjournals.org |

| LN18 | Used as an example of an MGMT-positive cell line. aacrjournals.org | High MGMT protein expression. aacrjournals.org |

| U373 | Utilized for analyzing epigenetic heterogeneity and MGMT promoter methylation status. nih.gov | Low MGMT protein expression. aacrjournals.org |

Genotoxicity Assays (e.g., Ames Salmonella Mutagenicity Assay)

The Ames Salmonella Mutagenicity Assay is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical substances. nih.gov The test utilizes several specially constructed strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth. nih.govre-place.be These strains carry different mutations in the genes of the histidine operon, making them sensitive to different types of mutagens (e.g., frameshift vs. base-pair substitution mutagens). nih.gov

A chemical is tested for mutagenicity by exposing the bacteria to the substance and plating them on a medium with a limited amount of histidine. oup.com If the chemical is a mutagen, it will cause a reverse mutation (reversion) that restores the function of the histidine gene, allowing the bacteria to synthesize their own histidine and grow into visible colonies. nih.gov The number of revertant colonies is proportional to the mutagenic potency of the substance. nih.gov

For compounds that may require metabolic activation to become mutagenic, the assay is often performed in the presence of a liver extract fraction (S9 mix), typically from rats or hamsters, which contains metabolic enzymes. oup.comspringernature.com To enhance sensitivity to certain classes of mutagens, the standard tester strains (e.g., TA98, TA100, TA1535, TA1537) also contain other mutations that impair DNA repair mechanisms (uvrB deletion) or increase cell wall permeability (rfa mutation). re-place.be

In the context of this compound, the Ames test would be a critical first step in evaluating its genotoxicity. Furthermore, specialized tester strains have been developed that are deficient in DNA repair enzymes like O⁶-methylguanine DNA methyltransferases (encoded by ogt and ada genes). uky.edu These strains show heightened sensitivity to alkylating agents and would be particularly useful for assessing the mutagenic potential of this compound and understanding the role of specific repair pathways in mitigating its effects. uky.edu

Bioinformatic and Computational Approaches

Molecular Modeling and Simulations

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the structure, dynamics, and thermodynamics of biological molecules at an atomic level. 3ds.comkth.se These approaches are particularly powerful for investigating the structural consequences of DNA modifications like 8-methylation of guanine. nih.gov By using force fields—sets of parameters that describe the potential energy of a system of atoms—researchers can simulate the movement of every atom in a DNA duplex over time. nih.gov

For this compound, molecular modeling has been used to complement experimental data from NMR and CD spectroscopy. oup.comnih.gov Theoretical calculations predicted that methylation at the C8 position of guanine would sterically favor the syn glycosyl conformation, a key prerequisite for the formation of Z-DNA. oup.com MD simulations can be used to build models of m⁸G-containing DNA helices and analyze their conformational dynamics, stability, and interaction with water and ions. tandfonline.comresearchgate.net These simulations can reveal detailed information about local and global helical parameters, backbone torsion angles, and base-pair stacking energies, explaining why the m⁸G modification is such a potent stabilizer of the Z-conformation. tandfonline.com For example, simulations can explore the energetics of the B-Z junction in a DNA strand containing m⁸G, providing insights that are difficult to obtain experimentally. nih.govresearchgate.net

Analysis of Genomic and Epigenomic Data

The analysis of genomic and epigenomic data involves using high-throughput sequencing and bioinformatic tools to study the complete set of DNA (genome) and the array of chemical modifications that regulate its activity (epigenome). frontiersin.orggeneviatechnologies.com Key techniques include whole-genome sequencing, RNA-sequencing (for gene expression), and methods to map epigenetic marks, such as ChIP-seq (Chromatin Immunoprecipitation Sequencing) for histone modifications and bisulfite sequencing for DNA methylation. frontiersin.orgcd-genomics.com

While direct analysis of this compound on a genome-wide scale is not yet standard, the frameworks developed for epigenomic analysis are highly relevant. DNA methylation, typically occurring at the 5th position of cytosine (5-mC), is a crucial epigenetic mark that influences gene expression and is frequently altered in diseases like cancer. cd-genomics.comnih.gov Bioinformatic pipelines are well-established for processing sequencing data to identify differentially methylated regions (DMRs), correlating these regions with changes in gene expression, and integrating them with other data types like histone modifications and chromatin accessibility (ATAC-seq). geneviatechnologies.com

If this compound were to occur in vivo as a form of DNA damage or modification, these analytical approaches could be adapted to map its location and understand its functional consequences. For instance, one could hypothesize developing an antibody-based method similar to MeDIP-seq (Methylated DNA Immunoprecipitation) to enrich for DNA fragments containing m⁸G. Sequencing these fragments would reveal the genomic distribution of this modification. Subsequent bioinformatic analysis could then determine if m⁸G lesions preferentially occur in specific genomic contexts (e.g., promoters, enhancers) and whether their presence correlates with altered gene expression or chromatin structure, providing critical insights into their potential role in cellular function and disease. frontiersin.orgnih.gov

Therapeutic and Clinical Relevance

Modulation of DNA Repair for Cancer Therapy

The capacity of cancer cells to repair DNA damage induced by chemotherapeutic agents is a primary cause of treatment failure. nih.govresearchgate.net A key DNA repair protein involved in this process is O6-methylguanine-DNA methyltransferase (MGMT), which specifically removes alkyl groups from the O6 position of guanine (B1146940), a common site of DNA damage by alkylating agents. nih.govspandidos-publications.commdpi.com By modulating the activity of MGMT, it is possible to enhance the efficacy of these cancer drugs.

Targeting MGMT in Chemotherapy (e.g., Temozolomide)

The alkylating agent temozolomide (B1682018) (TMZ) is a cornerstone in the treatment of various cancers, particularly glioblastoma. nih.govjcancer.org Its therapeutic action relies on inducing cytotoxic DNA lesions, primarily O6-methylguanine (O6-meG). spandidos-publications.comaacrjournals.org The MGMT protein directly reverses this damage by transferring the methyl group from the guanine to one of its own cysteine residues, a "suicide" mechanism that inactivates the protein. mdpi.comfrontiersin.org High levels of MGMT activity in tumor cells can therefore lead to rapid repair of TMZ-induced damage, resulting in chemoresistance. nih.govfrontiersin.orgiiarjournals.org

To counteract this resistance, researchers have developed pseudosubstrates of MGMT, such as O6-benzylguanine (O6-BG) and O6-(4-bromothenyl)guanine (O6-BTG), which act as inhibitors. frontiersin.orgfrontiersin.org These molecules mimic the structure of O6-meG and bind to the active site of MGMT, leading to its irreversible inactivation. nih.govfrontiersin.org By depleting the tumor's pool of active MGMT, these inhibitors render the cancer cells more susceptible to the cytotoxic effects of TMZ. nih.govfrontiersin.orgfrontiersin.org While not 8-Methylguanine itself, these guanine analogs demonstrate the principle of using modified guanine structures to modulate DNA repair for therapeutic gain. Clinical trials have explored the use of these inhibitors in combination with alkylating agents to improve treatment outcomes. nih.gov

| Chemotherapeutic Agent | Mechanism of Action | Resistance Mechanism | Modulatory Strategy |

|---|---|---|---|

| Temozolomide (TMZ) | Induces DNA methylation at the O6 position of guanine. spandidos-publications.comaacrjournals.org | Repair of O6-methylguanine by MGMT protein. nih.govfrontiersin.orgiiarjournals.org | Inhibition of MGMT with pseudosubstrates like O6-benzylguanine (O6-BG). frontiersin.orgfrontiersin.org |

| Carmustine (BCNU) | Forms O6-chloroethylguanine adducts in DNA. iiarjournals.org | Repair of alkyl adducts by MGMT protein. mdpi.comiiarjournals.org | Depletion of MGMT activity to increase sensitivity. nih.gov |

Strategies to Overcome Chemoresistance

Overcoming chemoresistance mediated by MGMT is a critical goal in cancer therapy. frontiersin.org Several strategies beyond direct inhibition are being investigated:

Gene Silencing: Techniques like RNA interference (RNAi) can be used to specifically target and degrade MGMT mRNA, thereby preventing the synthesis of the MGMT protein. frontiersin.orgfrontiersin.org This approach has shown promise in sensitizing tumor cells to TMZ. frontiersin.org

Epigenetic Modification: The expression of the MGMT gene is often silenced in some cancers through the methylation of its promoter region. spandidos-publications.comdovepress.com Histone deacetylase (HDAC) inhibitors are being explored for their potential to alter the epigenetic landscape and modulate MGMT expression, although this can sometimes increase MGMT production. plos.org

Combination Therapies: Combining TMZ with other agents that induce different forms of DNA damage or inhibit other repair pathways, such as PARP inhibitors, is another strategy to overcome resistance. nih.govfrontiersin.org The rationale is to overwhelm the cancer cell's repair capacity. nih.gov

Targeting Transcription Factors: Transcription factors like NF-κB can regulate the expression of the MGMT gene. oaepublish.com Inhibiting these factors can lead to a downstream reduction in MGMT levels, thus increasing sensitivity to alkylating agents. oaepublish.com

Predictive Biomarkers in Cancer

The expression status of the MGMT gene has proven to be a valuable biomarker for predicting the response of certain cancers to alkylating agents. amegroups.orgmdpi.com This allows for more personalized treatment approaches, guiding clinicians in selecting the most effective therapies for individual patients. frontiersin.orgmdpi.com

MGMT Promoter Methylation as Prognostic Indicator

The most clinically significant biomarker related to MGMT is the methylation status of its promoter region. dovepress.comresearchgate.netplos.org In several cancers, including glioblastoma, the MGMT promoter can become hypermethylated, an epigenetic modification that leads to the silencing of gene expression and a lack of functional MGMT protein. spandidos-publications.comdovepress.comaacrjournals.org

The assessment of MGMT promoter methylation status is now a standard part of the diagnostic workup for glioblastoma and helps to inform treatment decisions. mdpi.comcarcinogenesis.com

| MGMT Promoter Status | Effect on MGMT Expression | Response to Alkylating Agents (e.g., TMZ) | Prognostic Significance |

|---|---|---|---|

| Methylated | Gene silencing, low/no protein expression. spandidos-publications.comdovepress.comaacrjournals.org | Increased sensitivity, better therapeutic response. aacrjournals.orgcarcinogenesis.com | Favorable prognosis, longer survival. mdpi.complos.orgaacrjournals.orgelsevier.es |

| Unmethylated | Active gene, high protein expression. jcancer.orgaacrjournals.org | Resistance, poor therapeutic response. jcancer.orgplos.orgaacrjournals.org | Unfavorable prognosis, shorter survival. plos.orgaacrjournals.org |

Future Directions in 8 Methylguanine Research

Elucidating Underexplored Biological Functions

While the role of 8-methylguanine (m8G) as a potent stabilizer of Z-DNA and Z-RNA is well-documented, the full scope of its biological implications remains an active area of investigation. tandfonline.comoup.com The introduction of a methyl group at the C8 position of guanine (B1146940) markedly favors the syn conformation, which is a prerequisite for the left-handed Z-form of DNA and RNA. oup.commdpi.com This stabilization occurs even under physiological salt conditions, suggesting that m8G could be a key player in regulating biological processes where Z-DNA or Z-RNA structures are involved. tandfonline.comoup.com

Future research will likely focus on several key areas:

Transcriptional Regulation: Z-DNA has been associated with transcription, and several proteins with Z-DNA binding domains, such as ADAR1, have been identified. kyoto-u.ac.jp The ability of this compound to induce Z-DNA formation suggests it could play a role in modulating gene expression. Unraveling the specific genes and regulatory networks influenced by m8G-induced Z-DNA is a critical next step.

Neurological Disorders: Dysregulation of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) has been linked to neurological disorders. assaygenie.com While distinct from O6-methylguanine, alkylated bases like this compound are products of DNA damage that the cell must resolve. mdpi.com The accumulation of such modified bases could contribute to the progressive neuronal loss seen in neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.commdpi.comnih.gov Further studies are needed to clarify the specific role of this compound accumulation and its impact on neuronal genome integrity and function.

Cancer Biology: Modified nucleosides, including methylated purine (B94841) bases, are often found in higher amounts in cancer patients. hmdb.ca While much of the clinical focus has been on O6-methylguanine's role in chemotherapy resistance, the broader implications of other methylated guanines like this compound are less understood. nih.govfrontiersin.org Its potential involvement in the G:C to A:T transition mutations, a common feature in genes like p53 in some cancers, warrants deeper investigation. e-crt.org

Development of Novel Research Tools and Methodologies

Advancements in the study of this compound are intrinsically linked to the development of sophisticated research tools. A primary strategy has been the chemical synthesis of oligonucleotides containing this compound and its ribonucleoside counterpart, 8-methylguanosine (B3263120) (m8rG). tandfonline.comacs.org These synthetic DNA and RNA strands are invaluable for biophysical and structural studies.

Key methodologies and their future development include: